molecular formula C28H20N4S2 B296104 N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine

N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine

Cat. No. B296104
M. Wt: 476.6 g/mol
InChI Key: HYHDCUOUCFNZPH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine, also known as BTA-EG6, is a chemical compound used in scientific research for its unique properties. BTA-EG6 is a fluorescent probe that can selectively bind to proteins and nucleic acids, making it useful in various biological applications.

Mechanism of Action

N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine works by selectively binding to proteins and nucleic acids, which causes it to fluoresce. The fluorescence can then be detected and measured, allowing researchers to study the behavior and interactions of these molecules in real-time.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine has no known biochemical or physiological effects on cells or organisms. It is non-toxic and does not interfere with normal cellular processes, making it safe for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine is its high selectivity for proteins and nucleic acids, which allows for precise labeling and detection. It is also highly stable and can be used in a variety of experimental conditions. However, one limitation of N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine is its relatively low quantum yield, which can limit its sensitivity in certain applications.

Future Directions

There are several potential future directions for the use of N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine in scientific research. One area of interest is the development of new fluorescent probes based on the N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine structure, which could have improved properties and applications. Additionally, N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine could be used in combination with other techniques, such as CRISPR-Cas9 genome editing, to study gene expression and protein function in greater detail. Finally, N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine could be used in drug discovery and development, as its ability to selectively bind to proteins could aid in the identification and characterization of potential drug targets.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 4-bromo-4'-nitrostilbene, followed by reduction and coupling reactions. The resulting compound is then treated with ethylene glycol to produce the final product, N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine has been used in various scientific research applications, including protein labeling, DNA detection, and live-cell imaging. Its unique fluorescent properties make it an ideal tool for studying protein-protein interactions, protein localization, and gene expression.

properties

Molecular Formula

C28H20N4S2

Molecular Weight

476.6 g/mol

IUPAC Name

N-[4-[(E)-2-[4-(1,3-benzothiazol-2-ylamino)phenyl]ethenyl]phenyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C28H20N4S2/c1-3-7-25-23(5-1)31-27(33-25)29-21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)30-28-32-24-6-2-4-8-26(24)34-28/h1-18H,(H,29,31)(H,30,32)/b10-9+

InChI Key

HYHDCUOUCFNZPH-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)NC5=NC6=CC=CC=C6S5

SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)C=CC4=CC=C(C=C4)NC5=NC6=CC=CC=C6S5

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)C=CC4=CC=C(C=C4)NC5=NC6=CC=CC=C6S5

Origin of Product

United States

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